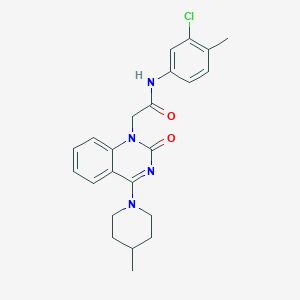
N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as ML277, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It was first identified as a potent and selective activator of the KCNQ1 potassium channel, which plays a key role in regulating the electrical activity of the heart. Since then, ML277 has been investigated for its potential in treating a variety of diseases, including epilepsy, cardiac arrhythmias, and diabetes.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonism
N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a compound that has been explored for its antagonistic activity against cannabinoid receptors. Studies have focused on understanding the structure-activity relationships of pyrazole derivatives, aiming to find potent and selective cannabinoid receptor antagonists. Such compounds are valuable for characterizing cannabinoid receptor binding sites and could potentially serve as pharmacological probes. Moreover, they hold therapeutic promise for antagonizing the adverse effects associated with cannabinoids and cannabimimetic agents. The structural requirements for potent activity include specific substituents on the pyrazole ring and a piperidinyl carboxamide group, indicating a nuanced interaction with the CB1 receptor (Lan et al., 1999).
Molecular Interactions with CB1 Receptor
Further research into the molecular interaction of such compounds with the CB1 cannabinoid receptor has been conducted. Studies using the AM1 molecular orbital method have revealed various conformations of the compound, contributing to an understanding of how its structure influences binding to the CB1 receptor. This research supports the development of unified pharmacophore models for CB1 receptor ligands and provides insights into the potential antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).
Bioactivity of Metal Complexes
The synthesis and characterization of metal complexes with benzamide derivatives, including those similar to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, have been explored. These complexes exhibit significant antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents. The improved activity of copper complexes over free ligands highlights the role of metal coordination in enhancing biological efficacy (Khatiwora et al., 2013).
Alzheimer’s Disease Drug Candidates
Compounds structurally related to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide have been synthesized to assess their potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. Such research paves the way for developing new therapeutic agents capable of mitigating the symptoms of neurodegenerative diseases (Rehman et al., 2018).
Selective Killing of Bacterial Persisters
Another intriguing application is the discovery of compounds that selectively kill bacterial persisters, which are cells that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This specificity could lead to novel approaches in combating bacterial infections, particularly those resistant to conventional antibiotics. The identification of such chemical compounds underscores the potential for targeted antibacterial therapies (Kim et al., 2011).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-8-7-16(2)19(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMPHQBENPUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B2535988.png)
![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![3-cyclopentyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)

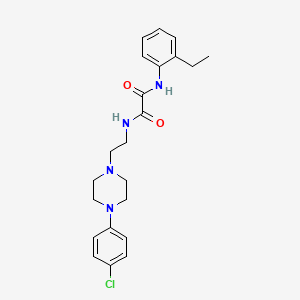
![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)
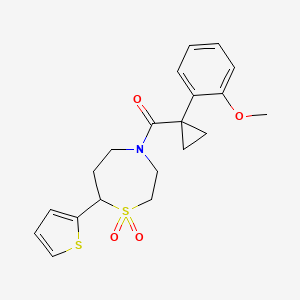
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)

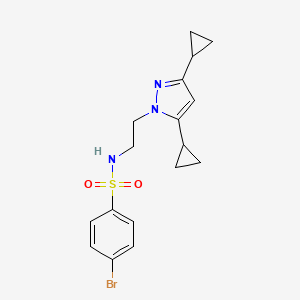

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
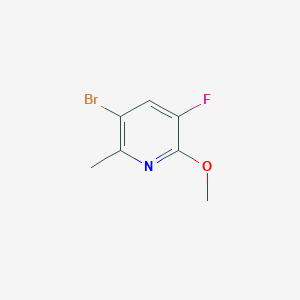
![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)